Carbazomycin D

Overview

Description

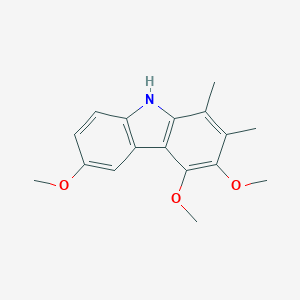

Carbazomycin D is a member of the carbazole family of antibiotics, first isolated from the culture broth of the bacterium Streptoverticillium ehimense in the 1980s . Carbazomycins are notable for their unique carbazole framework, which consists of a tricyclic structure with two benzene rings fused on either side of a pyrrole core. This compound, along with its analogs, exhibits significant biological activities, including antibacterial, antifungal, and antioxidant properties .

Mechanism of Action

Target of Action

Carbazomycin D, like its related compounds, primarily targets leukemic cells . It has been shown to have a cytotoxic effect on these cells, making it a potential lead compound for the treatment of acute myeloid leukemia (AML) .

Mode of Action

It is known that related compounds, such as carbazomycin b, hamper the membrane formation of certain bacteria, reduce the production of specific substances like xanthomonadin and extracellular polymeric substance (eps), and change the components of the cell membrane . This leads to structural deformation of the bacterial cells

Biochemical Pathways

This compound likely affects the biochemical pathways involved in cell membrane formation and the production of certain substances within the cell . The compound’s interaction with these pathways can lead to structural deformation of the cells and a negative impact on their metabolism . For instance, Carbazomycin B has been shown to reduce the activity of malate dehydrogenase (MDH) and suppress protein expression .

Pharmacokinetics

The total synthesis of related compounds, such as carbazomycin a, has been achieved , which could provide a basis for further studies on the pharmacokinetics of this compound.

Result of Action

The result of this compound’s action is the cytotoxic effect on leukemic cells . This effect is likely due to the compound’s interaction with the cell membrane and its impact on the cell’s metabolism .

Biochemical Analysis

Biochemical Properties

The latest development of in silico analysis of the biosynthetic gene clusters for bacterial carbazoles has allowed studies on the biosynthesis of a carbazole skeleton, which was established by sequential enzyme-coupling reactions associated with an unprecedented carbazole synthase, a thiamine-dependent enzyme, and a ketosynthase-like enzyme . Carbazomycin D, as a member of the carbazole family, may share similar biochemical properties.

Cellular Effects

It has been shown to be active against certain fungi and bacteria, suggesting that it may interfere with cellular processes in these organisms .

Molecular Mechanism

The biosynthesis of a carbazole skeleton involves sequential enzyme-coupling reactions associated with a carbazole synthase, a thiamine-dependent enzyme, and a ketosynthase-like enzyme . These enzymes may play a role in the molecular mechanism of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Carbazomycin D involves several key steps. The synthesis begins with symmetrical 5-chloro-1,2,3-trimethoxybenzene. The key steps include aryne-mediated carbazole formation and methylation to produce a multiply substituted carbazole . Regioselective demethylation using boron trichloride and subsequent installation of a methoxy group are crucial steps in the synthesis of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with potential scale-up modifications. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Carbazomycin D undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert quinone derivatives back to hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the carbazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted carbazoles, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbazomycin D has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying carbazole chemistry and synthesis.

Biology: this compound exhibits antibacterial and antifungal activities, making it a valuable compound for studying microbial inhibition.

Medicine: Its antioxidant properties are of interest in developing therapeutic agents for oxidative stress-related diseases.

Comparison with Similar Compounds

Carbazomycin D can be compared with other carbazole antibiotics such as Carbazomycin A, Carbazomycin B, and Carbazomycin C. While all these compounds share a similar core structure, they differ in their substituents and biological activities . For example:

Carbazomycin A: Exhibits strong antibacterial and antifungal activities.

Carbazomycin B: Shows stronger antioxidant activity due to the presence of a phenolic hydroxy group.

Carbazomycin C: Known for its 5-lipoxygenase inhibitory activity.

These differences highlight the unique properties of this compound, particularly its methoxy group, which contributes to its distinct biological activities.

Biological Activity

Carbazomycin D is a member of the carbazole alkaloids, a class of compounds known for their diverse biological activities. While the compound's antibacterial and antifungal properties have been noted, its overall biological activity has not been extensively documented in the literature. This article aims to consolidate existing research findings on the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Antitumor Activity

Research indicates that carbazole derivatives, including those related to this compound, have shown antitumor properties . For instance, studies have demonstrated that certain N-substituted carbazoles inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. These compounds have displayed effective antiproliferative activity against various human carcinoma cell lines .

The mechanisms through which this compound and its derivatives exert their biological effects are not fully elucidated. However, it is suggested that:

- Inhibition of CDKs : Some carbazole derivatives inhibit CDK activity, leading to cell cycle arrest in cancer cells.

- Antioxidative Properties : Several studies highlight the antioxidative potential of carbazole compounds, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

- Antifungal Activity : A comparative study on various carbazole derivatives indicated that while this compound has limited antifungal efficacy, other derivatives showed significant activity against pathogens like Candida albicans with MIC values below 11 µM .

- Antitumor Effects : In a study focusing on N-substituted carbazoles, several compounds were found to inhibit topoisomerase II at concentrations significantly lower than etoposide, a standard chemotherapeutic agent. This suggests that structural modifications in carbazoles can enhance their anticancer properties .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of selected carbazole alkaloids compared to this compound:

| Compound | Antibacterial Activity | Antifungal Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Weak | Weak | Limited |

| Carbazomycin B | Moderate | Moderate | Significant |

| Other N-substituted | Varies | Significant | Significant |

Properties

IUPAC Name |

3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-9-10(2)16(20-4)17(21-5)14-12-8-11(19-3)6-7-13(12)18-15(9)14/h6-8,18H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVRXRXZUJFTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148370 | |

| Record name | Carbazomycin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108073-63-8 | |

| Record name | Carbazomycin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazomycin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the source of Carbazomycin D?

A1: this compound was isolated from the crude extract of Streptomyces CMU-JT005, an actinomycete strain with nematicidal activity [].

Q2: Are there any other compounds similar to this compound isolated from the same source?

A2: Yes, along with this compound, researchers also isolated 3-Methoxy-2-methyl-carbazole-1,4-quinone and Carbazomycin F from the Streptomyces CMU-JT005 strain []. This suggests that these compounds might share biosynthetic pathways and potentially have related biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.